(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one
Description
(1S,5R)-Bicyclo[331]non-3-en-2-one is a bicyclic compound characterized by its unique structure, which includes a nonane ring system with a ketone functional group
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S,5R)-bicyclo[3.3.1]non-3-en-2-one |
InChI |
InChI=1S/C9H12O/c10-9-5-4-7-2-1-3-8(9)6-7/h4-5,7-8H,1-3,6H2/t7-,8-/m0/s1 |
InChI Key |
TUQWWBMBVKVORD-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)C(=O)C=C2 |
Canonical SMILES |
C1CC2CC(C1)C(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one typically involves the use of cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under various conditions, often requiring the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-Bicyclo[3.3.1]non-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-nonen-2-one: An enone that shares a similar structural motif but differs in its specific arrangement of atoms and functional groups.
Non-3-en-2-one: Another enone with a similar backbone but distinct chemical properties.
(1S,5R)-1-phenylbicyclo[3.3.1]non-2-en-9-one: A related bicyclic compound with a phenyl group, offering different reactivity and applications.
Uniqueness
(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one is unique due to its specific stereochemistry and the presence of a ketone functional group within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
